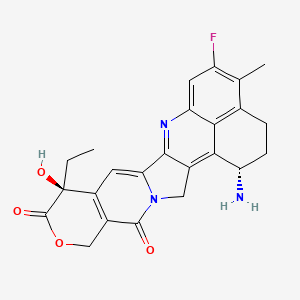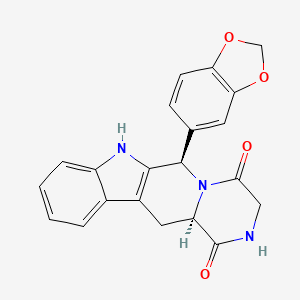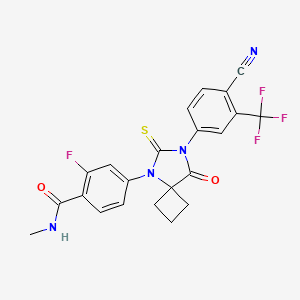
RD162
Descripción general
Descripción
RD162 es un antiandrógeno no esteroideo de segunda generación desarrollado para el tratamiento del cáncer de próstata. Actúa como un antagonista silencioso potente y selectivo del receptor de andrógenos. El compuesto es un derivado de di aril tio hidantoína y está estrechamente relacionado con la enzalutamida y la apalutamida .
Aplicaciones Científicas De Investigación
Química: RD162 se utiliza como un compuesto modelo para estudiar la relación estructura-actividad de los antiandrógenos no esteroideos.
Biología: El compuesto se utiliza para investigar el papel de los receptores de andrógenos en los procesos celulares y para estudiar los efectos de los antagonistas del receptor de andrógenos en la proliferación celular y la apoptosis.
Medicina: this compound ha mostrado promesa en el tratamiento del cáncer de próstata resistente a la castración.
Mecanismo De Acción
RD162 ejerce sus efectos uniéndose al receptor de andrógenos con alta afinidad, evitando que el receptor interactúe con su ligando natural, la dihidrotestosterona. Esta inhibición reduce la eficiencia de la translocación nuclear del receptor de andrógenos, deteriora la unión al ADN a los elementos de respuesta de andrógenos e interrumpe el reclutamiento de coactivadores. Como resultado, this compound bloquea eficazmente la transcripción génica mediada por el receptor de andrógenos e inhibe el crecimiento de las células cancerosas de próstata dependientes de andrógenos .
Análisis Bioquímico
Biochemical Properties
RD162 interacts with the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds to the AR with greater relative affinity than the clinically used antiandrogen bicalutamide . This interaction reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly prostate cancer cells. It inhibits the binding of 18 F-FDHT to AR in human prostate cancer cells . This compound completely suppresses VCaP cell proliferation at 1 µM and induces apoptosis of VCaP cells at 10 µM . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the androgen receptor with greater relative affinity than the clinically used antiandrogen bicalutamide . This binding reduces the efficiency of AR’s nuclear translocation and impairs both DNA binding to androgen response elements and recruitment of coactivators .
Temporal Effects in Laboratory Settings
It has been shown to induce tumor regression in mouse models of castration-resistant human prostate cancer .
Dosage Effects in Animal Models
In animal models of castrate-resistant cell line–derived LNCaP/AR tumors in castrate male mice, this compound led to superior tumor responses over bicalutamide in a dose-dependent fashion .
Subcellular Localization
It is known that this compound binds to the androgen receptor, which is typically located in the cytoplasm and moves to the nucleus upon activation .
Métodos De Preparación
RD162 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura de di aril tio hidantoínaLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
RD162 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto puede reducirse para formar tioles y otros derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales en el anillo de benzamida son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos.
Comparación Con Compuestos Similares
RD162 está estrechamente relacionado con la enzalutamida y la apalutamida, ambas también antiandrógenos no esteroideos de segunda generación. Estos compuestos comparten un mecanismo de acción similar pero difieren en sus estructuras químicas y propiedades farmacocinéticas:
Enzalutamida: Similar a this compound, la enzalutamida se une al receptor de andrógenos con alta afinidad e inhibe su actividad.
Apalutamida: La apalutamida es estructuralmente similar a this compound, con la principal diferencia siendo el reemplazo de un átomo de carbono en uno de los anillos de fenilo por un átomo de nitrógeno.
Bicalutamida: Un antiandrógeno no esteroideo de primera generación, la bicalutamida tiene menor afinidad por el receptor de andrógenos en comparación con this compound y enzalutamida.
This compound y sus análogos representan avances significativos en el tratamiento del cáncer de próstata, ofreciendo una mayor eficacia y menos efectos secundarios en comparación con las terapias anteriores.
Propiedades
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-27-3 | |
| Record name | RD-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RD162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
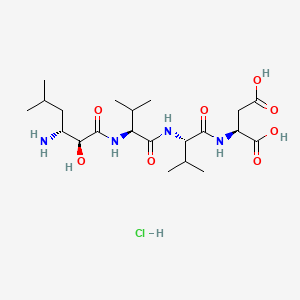
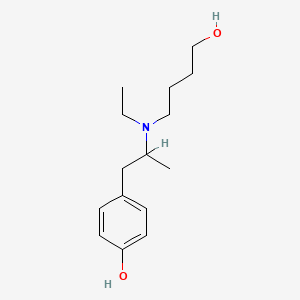
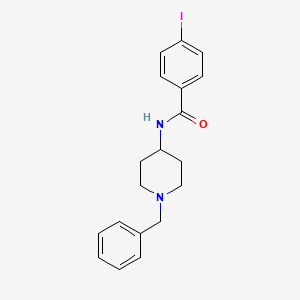
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)
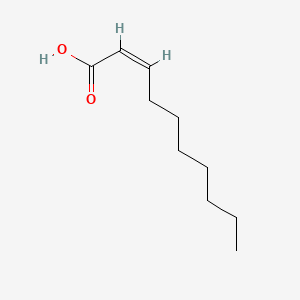
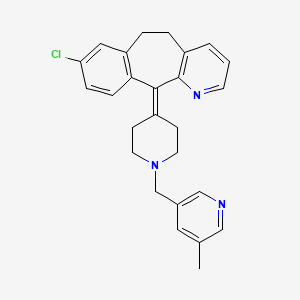
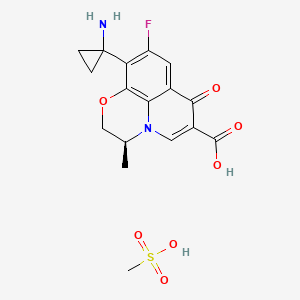

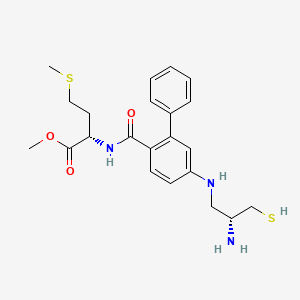
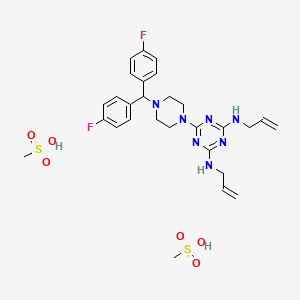
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)
